Kinase Inhibition Selectivity: Comparative Binding Data Against Structurally Simplified Analogs
In the AstraZeneca patent series, compounds bearing the sulfonylacetamido linker at the 2-position of 5-phenylthiophene-3-carboxamide demonstrate IC50 values < 100 nM against multiple kinases (e.g., IKKβ, Aurora B), whereas the unsubstituted acetamido analog loses > 10-fold potency [1]. The 4-methoxyphenyl sulfonyl moiety in CAS 941957-75-1 is specifically claimed to improve selectivity over non-sulfonyl analogs due to additional hydrogen bonding with the kinase hinge region [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (representative for sulfonylacetamido series) [1] |
| Comparator Or Baseline | 2-acetamido-5-phenylthiophene-3-carboxamide: IC50 > 1,000 nM |
| Quantified Difference | >10-fold potency advantage |
| Conditions | In vitro biochemical kinase assay, ATP at Km concentration |
Why This Matters
The >10-fold potency gap confirms the sulfonylacetamido group is a critical pharmacophoric element; selecting a generic acetamido analog would yield materially inferior target engagement.
- [1] AstraZeneca AB. (2009). Substituted thiophene compounds. U.S. Patent Application Publication No. US 2009/0181989 A1. Example 12, Table 1. View Source
- [2] AstraZeneca AB. (2009). Substituted thiophene compounds. U.S. Patent Application Publication No. US 2009/0181989 A1. Claims 8-10. View Source
